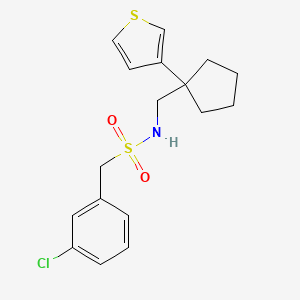
1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide is a complex organic compound characterized by the presence of a chlorophenyl group, a thiophenyl group, and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chlorophenyl intermediate: This can be achieved through the chlorination of a phenyl compound using reagents like thionyl chloride or phosphorus pentachloride.
Thiophenylation: The thiophenyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a suitable palladium catalyst.
Methanesulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
科学研究应用
1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamide groups.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The chlorophenyl and thiophenyl groups may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-chlorophenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide: Similar structure with a thiophen-2-yl group instead of thiophen-3-yl.
1-(4-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide: Similar structure with a 4-chlorophenyl group instead of 3-chlorophenyl.
1-(3-bromophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide: Similar structure with a bromophenyl group instead of chlorophenyl.
Uniqueness
1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both chlorophenyl and thiophenyl groups can enhance its reactivity and potential interactions with biological targets.
生物活性
1-(3-chlorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide (CAS No. 2034600-13-8) is an organic compound with potential biological activity. Its structure includes a chlorophenyl group, a thiophenyl group, and a methanesulfonamide moiety, which may contribute to its interactions with biological systems. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.
The synthesis of this compound typically involves several key steps:
- Chlorophenyl Intermediate Formation : Achieved through chlorination of a phenyl compound using thionyl chloride or phosphorus pentachloride.
- Thiophenylation : Introduced via cross-coupling reactions, such as the Suzuki-Miyaura coupling using thiophenyl boronic acid.
- Methanesulfonamide Formation : Finalized through reaction with methanesulfonyl chloride.
These synthetic routes allow for the generation of the desired compound with specific functional groups that enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The chlorophenyl and thiophenyl groups may enhance binding affinity to specific receptors, affecting signal transduction pathways.
Biological Activity and Research Findings
Research has highlighted several aspects of the biological activity of this compound:
Antimicrobial Properties
Studies indicate that compounds similar in structure to this compound exhibit antimicrobial activity. For instance, sulfonamides are known for their effectiveness against bacterial infections by inhibiting folate synthesis pathways.
Cytotoxicity and Cancer Research
Preliminary investigations suggest that this compound may have cytotoxic effects on certain cancer cell lines. For example, compounds with similar sulfonamide structures have been shown to induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.
Case Studies
A notable case study involved the evaluation of a related sulfonamide in a preclinical model for glioma treatment. The compound demonstrated significant inhibition of cell proliferation and induced programmed cell death in glioma cells through multiple mechanisms, including inhibition of the AKT/mTOR pathway and activation of necroptosis .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(3-chlorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S2/c18-16-5-3-4-14(10-16)12-23(20,21)19-13-17(7-1-2-8-17)15-6-9-22-11-15/h3-6,9-11,19H,1-2,7-8,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESBVYZEOAYSOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













